molecular formula C10H6ClNO2S B158568 7-Chlorothiokynurenic acid CAS No. 135025-56-8

7-Chlorothiokynurenic acid

Cat. No.: B158568
CAS No.: 135025-56-8
M. Wt: 239.68 g/mol
InChI Key: KSCOHHUVHWAXLK-UHFFFAOYSA-N
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Description

7-Chlorothiokynurenic acid is a chemical compound known for its role as an antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered significant interest due to its potential therapeutic effects in various neurological and psychiatric disorders, including Alzheimer’s disease, schizophrenia, and depression.

Scientific Research Applications

7-Chlorothiokynurenic acid has been extensively studied for its potential therapeutic effects. Some of its key applications include:

    Neurology and Psychiatry: It acts as an NMDA receptor antagonist, making it a potential candidate for treating neurological disorders such as Alzheimer’s disease, schizophrenia, and depression.

    Drug Addiction Research: Studies have shown that this compound can impair the acquisition, retrieval, and reconsolidation of cocaine-related reward memory, suggesting its potential use in managing drug addiction.

    Synaptic Plasticity and Memory Formation: The compound’s role in regulating synaptic plasticity and memory formation has been explored, highlighting its importance in understanding cognitive functions.

Biochemical Analysis

Biochemical Properties

7-Chlorothiokynurenic acid plays a significant role in biochemical reactions. It interacts with the NMDA receptor, specifically the glycine site . This interaction is competitive, meaning this compound competes with glycine for the same binding site on the NMDA receptor .

Cellular Effects

The effects of this compound on cells are primarily related to its antagonistic action on the NMDA receptor. By blocking the glycine site of the NMDA receptor, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the NMDA receptor. As a competitive antagonist of the glycine site, it can inhibit or activate enzymes and cause changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothiokynurenic acid typically involves the chlorination of kynurenic acid derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective chlorination at the desired position on the kynurenic acid molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorothiokynurenic acid primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the sulfur atom in the compound.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl groups present in the molecule.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties .

Comparison with Similar Compounds

    7-Chlorokynurenic Acid: Another NMDA receptor antagonist with similar properties but less potent than 7-Chlorothiokynurenic acid.

    5,7-Dichlorokynurenic Acid: A compound with similar antagonistic effects on the NMDA receptor but with different pharmacokinetic properties.

Uniqueness: this compound is unique due to its higher potency and selectivity for the glycine site of the NMDA receptor compared to other similar compounds. Its ability to modulate synaptic plasticity and memory formation makes it a valuable tool in neurological research .

Properties

IUPAC Name

7-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-5-1-2-6-7(3-5)12-8(10(13)14)4-9(6)15/h1-4H,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCOHHUVHWAXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=CC2=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159214
Record name 7-Chlorothiokynurenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135025-56-8
Record name 7-Chlorothiokynurenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135025-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chlorothiokynurenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chlorothiokynurenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 7-Chlorothiokynurenic acid exert its neuroprotective effects in the context of focal ischemia?

A: this compound acts as a potent antagonist of the glycine modulatory site on NMDA receptors. [] During focal ischemia, excessive glutamate release leads to overactivation of NMDA receptors, triggering excitotoxicity and neuronal damage. By blocking the glycine site, this compound prevents NMDA receptor overactivation, mitigating neuronal death and reducing infarct size. [] This mechanism is distinct from NMDA receptor antagonists like MK-801, offering a potential alternative approach to neuroprotection. []

Q2: How does the structure of this compound relate to its activity compared to similar compounds?

A: While the provided research primarily focuses on the activity of this compound, it highlights the importance of the chlorine substitution for its efficacy. The study demonstrates that 5-Chlorothiokynurenic acid, lacking the chlorine atom at the 7th position, does not exhibit the same neuroprotective effects in the focal ischemia model. [] This suggests that the specific chlorine substitution at the 7th position is crucial for the glycine antagonist activity and subsequent neuroprotective effects of this compound. Further structure-activity relationship studies would be needed to fully elucidate the impact of different substitutions on the compound's activity.

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